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Compound of Interest

Compound Name:
4-(3-(2-

Bromophenyl)propyl)morpholine

CAS No.: 1379942-92-3

Cat. No.: B1408849 Get Quote

Technical Monograph: 4-(3-(2-
Bromophenyl)propyl)morpholine
Executive Summary & Chemical Identity
Compound Name: 4-(3-(2-Bromophenyl)propyl)morpholine CAS Registry: 1379942-92-3

Chemical Class: Phenylpropylamine / Morpholine derivative Molecular Formula:

Predicted Pharmacology: Sigma-1 Receptor (

R) Ligand (Antagonist/Agonist), Monoamine uptake modulator.

Structural Analysis
The molecule consists of three distinct pharmacophoric elements:

Cationic Head: The morpholine ring provides a basic nitrogen (

), essential for electrostatic interaction with the aspartate residue (Asp126) in the

R binding pocket.

Linker: A flexible n-propyl (3-carbon) spacer. SAR studies indicate that a 3-5 carbon chain is

optimal for
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affinity, allowing the aromatic tail to reach hydrophobic sub-pockets.

Hydrophobic Tail: A phenyl ring with an ortho-bromo substitution. The bromine atom adds

significant lipophilicity and steric bulk, potentially locking the conformation or exploiting

halogen-bonding interactions within the receptor pocket.

Predicted Biological Activity & Mechanism
Based on the Glennon Pharmacophore Model for Sigma receptors and homologous

compounds (e.g., fenpropimorph, haloperidol analogs), the following biological profile is

projected:

A. Sigma-1 Receptor Modulation
The

receptor is a chaperone protein located at the Mitochondria-Associated Membrane (MAM).

Mechanism: This compound likely acts as a "chaperone modulator." Upon binding, it may

influence the oligomerization state of

R, thereby regulating the gating of IP3 receptors (IP3R) and calcium flux from the ER to
mitochondria.

Ortho-Substitution Effect: The 2-bromo group introduces a "twist" in the phenyl ring relative

to the linker, which can enhance selectivity for

over

subtypes compared to unsubstituted analogs.

B. Secondary Targets (Off-Target Liability)
CYP450 Inhibition: Morpholine-containing compounds are known to coordinate with the

heme iron of Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). The accessible nitrogen

lone pair makes this a critical checkpoint in toxicity screening.

hERG Channel Blockade: Lipophilic amines with flexible linkers are frequent hERG blockers.

The ortho-bromo substitution increases lipophilicity (
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), potentially increasing hERG liability.

Experimental Protocols: Synthesis & Validation
A. Chemical Synthesis (Reductive Amination)
Rationale: Reductive amination is preferred over alkylation to minimize over-alkylation

byproducts and avoid handling lachrymatory alkyl bromides.

Reagents: 3-(2-Bromophenyl)propanal, Morpholine, Sodium Triacetoxyborohydride (STAB),

Dichloroethane (DCE).

Protocol:

Imine Formation: Dissolve 3-(2-Bromophenyl)propanal (1.0 eq) and Morpholine (1.1 eq) in

anhydrous DCE under

atmosphere. Stir for 30 minutes at Room Temperature (RT) to form the iminium intermediate.

Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. The mild nature of

STAB prevents reduction of the aldehyde/ketone prior to imine formation.

Quench: Stir for 4-12 hours. Monitor via TLC. Quench with saturated

.

Extraction: Extract with DCM (

). Wash organic layer with brine, dry over

.

Purification: Flash column chromatography (Silica gel; Hexane:EtOAc gradient).

B. In Vitro Binding Assay (Radioligand Competition)
Objective: Determine the affinity (

) for

receptors.
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Reagents:

Tissue: Guinea pig brain membranes (high

density) or HEK293 cells overexpressing human

R.

Radioligand:

(specific

agonist).

Non-specific blocker: Haloperidol (

).

Workflow:

Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

to isolate membranes.

Incubation: Incubate membrane preparation (100

protein) with 3 nM

and varying concentrations (

to

M) of 4-(3-(2-Bromophenyl)propyl)morpholine.

Equilibrium: Incubate for 120 mins at 37°C.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%

polyethyleneimine to reduce non-specific binding).

Analysis: Measure radioactivity via liquid scintillation counting. Calculate
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and derive

using the Cheng-Prusoff equation.

Visualizations
Diagram 1: Synthesis & Pharmacophore Logic
This diagram illustrates the synthesis pathway and the structural logic dictating receptor affinity.
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Caption: Reductive amination pathway yielding the target ligand, showing the convergence of

pharmacophoric elements.

Diagram 2: Hypothetical Signaling Mechanism
This diagram details the downstream effects of the compound binding to

R at the ER-Mitochondria interface.
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Ligand:
4-(3-(2-Bromophenyl)propyl)morpholine

Sigma-1 Receptor
(Chaperone)

Binds & Activates/Antagonizes

BiP (GRP78)
(Inhibitory Chaperone)

Dissociates from

IP3 Receptor
(Ca2+ Channel)

Stabilizes/Chaperones

Mitochondria
(Bioenergetics)

Ca2+ Flux (MAM)

ATP

ATP Production

Click to download full resolution via product page

Caption: Proposed mechanism at the Mitochondria-Associated Membrane (MAM) modulating

Calcium signaling.

Summary of Predicted Properties
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Property Value / Prediction Rationale

Molecular Weight 284.20 g/mol Calculated

LogP (Lipophilicity) ~3.2 - 3.8
Ortho-Br increases lipophilicity;

optimal for CNS penetration.

pKa (Basic N) ~8.3

Morpholine ring; ensures

protonation at physiological

pH.

Primary Target
Sigma-1 Receptor (

nM)

Matches phenylpropylamine

pharmacophore (Glennon

Model).

Key Liability hERG Inhibition
Common in lipophilic amines

with flexible linkers.

Metabolic Route
N-dealkylation, Aromatic

hydroxylation
Mediated by CYP3A4/2D6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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